AB-FUBINACA metabolite 3

Catalog No.
S901610
CAS No.
1877243-60-1
M.F
C20H20FN3O3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-FUBINACA metabolite 3

CAS Number

1877243-60-1

Product Name

AB-FUBINACA metabolite 3

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

MMB-FUBINACA metabolite 1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Description

AB-FUBINACA metabolite 3 (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
  • Databases: PubMed & Google Scholar
  • Search terms: "(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid"

The absence of information in these databases suggests that this compound might be either:

  • A very recent discovery: If the compound was recently synthesized, it may not have been explored in scientific research yet.
  • A proprietary compound: It's possible this compound is under development by a pharmaceutical company and not yet publicly disclosed.

Further investigation might be possible through:

  • Patent databases: Searching for patents related to the compound or its synthesis might reveal its intended use.
  • Company websites: If the compound is being developed by a specific company, their website might offer some information (assuming it's not proprietary).

AB-FUBINACA metabolite 3 is a synthetic cannabinoid and a significant metabolite of AB-FUBINACA and MMB-FUBINACA. Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-L-valine, with a molecular formula of C20_{20}H20_{20}F N3_3O3_3 and a molecular weight of approximately 369.4 g/mol. This compound is primarily used as a certified reference material in laboratory research and forensic applications, particularly in the study of synthetic cannabinoids .

Typical for synthetic cannabinoids, including hydrolysis and conjugation. The primary metabolic pathway involves the conversion of AB-FUBINACA to its metabolites through cytochrome P450 enzymes, resulting in the formation of AB-FUBINACA metabolite 3. This process typically involves the oxidation of functional groups and subsequent modifications that enhance solubility and facilitate excretion .

The biological activity of AB-FUBINACA metabolite 3 is linked to its interaction with cannabinoid receptors in the central nervous system. It exhibits agonistic activity at the cannabinoid receptors, which can lead to psychoactive effects similar to those observed with tetrahydrocannabinol, the active component of cannabis. The compound's ability to bind to these receptors makes it relevant for studies on synthetic cannabinoids' pharmacological effects .

The synthesis of AB-FUBINACA metabolite 3 can be achieved through several methods, typically involving multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Indazole Ring: Starting from appropriate precursors, an indazole ring is formed.
  • Introduction of Functional Groups: The addition of functional groups such as fluorophenyl methyl groups occurs through nucleophilic substitution reactions.
  • Carbonyl Group Introduction: The carbonyl group is introduced via acylation reactions.
  • Final Modifications: The final product is purified using chromatographic techniques to obtain AB-FUBINACA metabolite 3 in high purity .

AB-FUBINACA metabolite 3 serves several important applications:

  • Research and Forensic Analysis: It is utilized as a reference standard for analytical methods such as mass spectrometry and chromatography in forensic laboratories.
  • Pharmacological Studies: Investigations into synthetic cannabinoids' effects on human health and safety often include this compound.
  • Toxicology: It aids in understanding the metabolism and toxicological profiles of synthetic cannabinoids .

Interaction studies involving AB-FUBINACA metabolite 3 focus on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it interacts with both CB1 and CB2 receptors, leading to various physiological effects. These studies help elucidate the compound's role in the broader context of synthetic cannabinoid use and its implications for public health .

AB-FUBINACA metabolite 3 shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
AB-FUBINACAContains a fluorophenyl group; indazole structureDirect parent compound; known for high potency
MMB-FUBINACASimilar indazole structure; different side chainsKnown for distinct metabolic pathways
FUB-AMBContains an amide linkage; similar receptor activityExhibits unique pharmacokinetic properties
JWH-018Naphthoylindole structure; different receptor selectivityOne of the first widely studied synthetic cannabinoids

AB-FUBINACA metabolite 3 is unique due to its specific structural modifications that influence its binding affinity and metabolic stability compared to these other compounds. Its distinct interactions with cannabinoid receptors also set it apart in terms of potential psychoactive effects .

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.14886967 g/mol

Monoisotopic Mass

369.14886967 g/mol

Heavy Atom Count

27

UNII

CGP65B4RYW

Dates

Modify: 2024-04-14

Explore Compound Types